molecular formula C15H16N4O2 B6771033 N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B6771033
M. Wt: 284.31 g/mol
InChI Key: YLALRIIYZMLXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide is a complex organic compound with a unique structure that combines a cyclopropane ring fused to an indene system and a triazole moiety

Properties

IUPAC Name

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-13(7-19-8-17-18-15(19)21)16-6-12-11-5-9-3-1-2-4-10(9)14(11)12/h1-4,8,11-12,14H,5-7H2,(H,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLALRIIYZMLXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C3=CC=CC=C31)CNC(=O)CN4C=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Cyclopropane-Indene System: This step involves the cyclopropanation of an indene derivative using a suitable carbene precursor under controlled conditions.

    Introduction of the Triazole Moiety: The triazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate acylating agent.

    Coupling of the Two Fragments: The final step involves coupling the cyclopropane-indene system with the triazole moiety using a suitable linker, such as an acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-(5-oxo-1H-1,2,4-triazol-4-yl)acetamide: shares similarities with other compounds containing cyclopropane, indene, or triazole moieties.

Uniqueness

  • The combination of these three structural elements in a single molecule is relatively rare, giving this compound unique properties and potential applications that are not commonly found in other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.